

# Physicochemical Characterization of C<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub>S: An In-depth Technical Guide

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## Compound of Interest

Compound Name: C<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub>S

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## Introduction

The molecular formula **C<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub>S** represents a fascinating scaffold for medicinal chemistry and materials science, embodying a diverse group of isomeric compounds. This technical guide focuses on a prominent member of this family, 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one, a hybrid molecule integrating the well-known coumarin and 1,3,4-thiadiazole moieties. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and insights into its potential biological significance based on the activities of its constituent chemical motifs.

## Core Physicochemical Data

The physicochemical properties of 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one are crucial for its handling, formulation, and interpretation of its biological activity. The following table summarizes key computed and experimental data for this compound and its close analogs.

Property	Value	Data Type
Molecular Formula	C21H19N3O2S	-
Molecular Weight	377.46 g/mol	Calculated
IUPAC Name	7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one	-
XlogP3	4.5	Predicted
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	5	Calculated
Rotatable Bond Count	4	Calculated
Exact Mass	377.11979 g/mol	Calculated
Monoisotopic Mass	377.11979 g/mol	Calculated
Topological Polar Surface Area	81.9 Å²	Calculated
Heavy Atom Count	27	Calculated

## Experimental Protocols

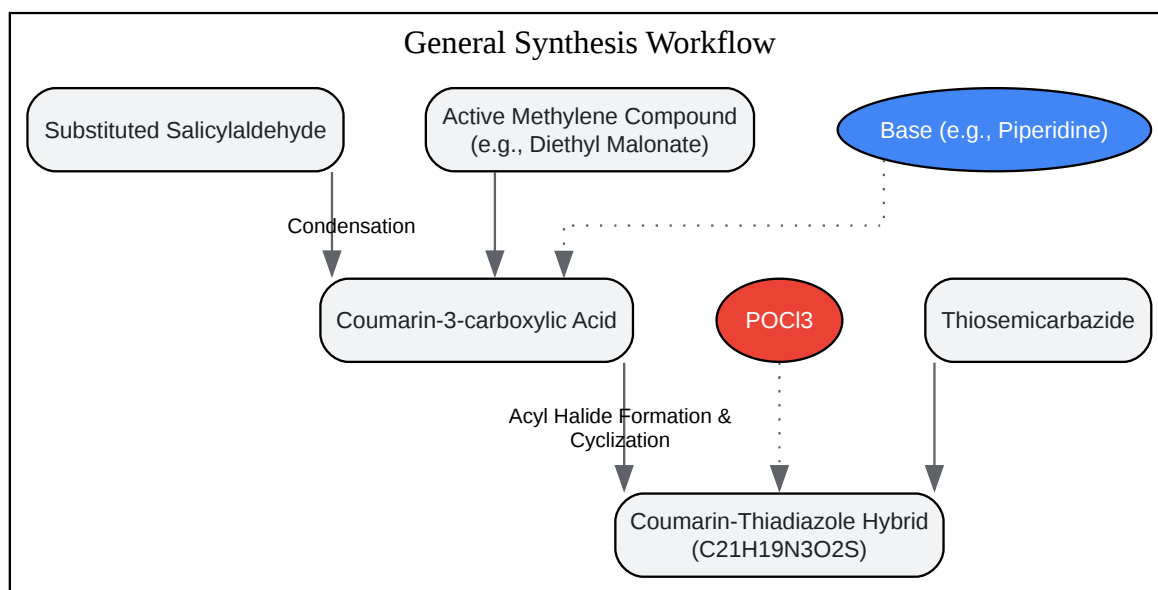
Accurate characterization of **C21H19N3O2S** isomers relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

## Synthesis of Coumarin-Thiadiazole Hybrids

The synthesis of coumarin-thiadiazole hybrids typically involves a multi-step process. A general synthetic pathway is outlined below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Step 1: Synthesis of Coumarin-3-carboxylic Acid** A substituted salicylaldehyde is reacted with an active methylene compound, such as diethyl malonate or Meldrum's acid, in the presence of a catalytic amount of a base like piperidine.[\[2\]](#) The reaction mixture is heated, and upon completion, the intermediate is hydrolyzed to yield the corresponding coumarin-3-carboxylic acid.[\[2\]](#)

**Step 2: Formation of the 1,3,4-Thiadiazole Ring** The synthesized coumarin-3-carboxylic acid is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl<sub>3</sub>), to form an acyl chloride in situ.[2][3] This is followed by the addition of thiosemicarbazide. The subsequent intramolecular cyclization, often facilitated by heating, leads to the formation of the 2-amino-1,3,4-thiadiazole ring attached to the coumarin scaffold at the 3-position.[2][3]



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General synthetic workflow for coumarin-thiadiazole hybrids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR:** Acquire proton NMR spectra to identify the number and environment of protons. For coumarin-thiadiazole hybrids, characteristic signals include those for the aromatic

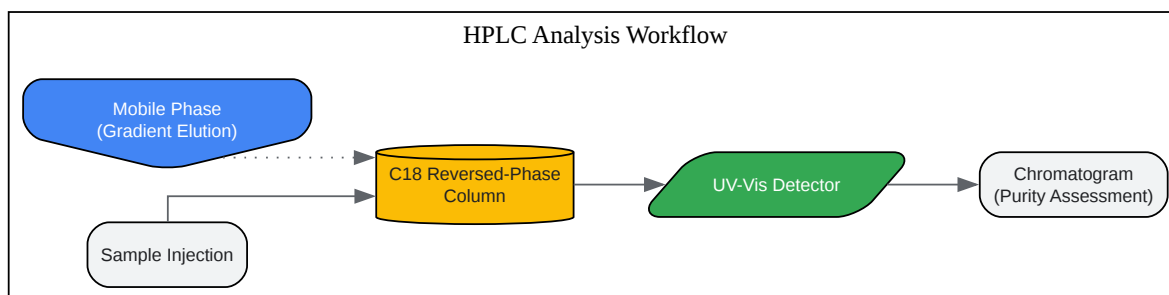
protons of the coumarin and phenyl rings, the ethyl groups of the diethylamino substituent, and any protons on the thiadiazole ring.[3][4]

- <sup>13</sup>C NMR: Acquire carbon-13 NMR spectra to determine the number of unique carbon atoms. Key signals will correspond to the carbonyl carbon of the coumarin lactone, carbons of the aromatic rings, and the aliphatic carbons of the diethylamino group.[4]
- 2D NMR: Techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons, confirming the overall structure.

## High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound and for quantitative analysis.

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for heterocyclic compounds.[5]
- Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).[5][6]
- Flow Rate: Typically 1.0 mL/min.
- Detection: Monitor the elution profile at a wavelength where the compound exhibits maximum absorbance, determined from a UV-Vis spectrum.
- Purity Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.



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A typical workflow for HPLC analysis.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this class of compounds.<sup>[4]</sup>
- Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.
- Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$ .<sup>[7][8]</sup> Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation patterns for thiadiazole derivatives may involve the loss of a nitrogen molecule ( $N_2$ ).<sup>[7][9]</sup>

## Potential Biological Significance and Signaling Pathways

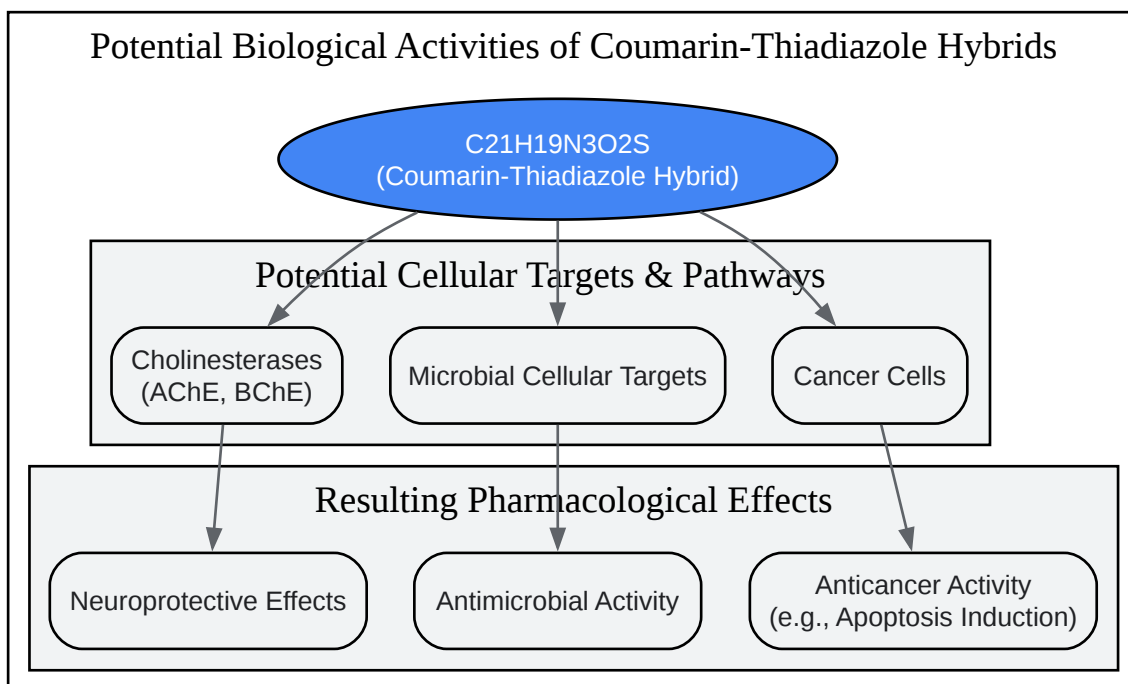
While specific signaling pathway data for 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one is not extensively documented, the biological activities of its parent scaffolds,

coumarins and thiadiazoles, suggest several potential areas of interest.

**Coumarin Moiety:** Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. [10][11] Some coumarins exert their anticancer effects by inducing apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[10]

**Thiadiazole Moiety:** The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives showing antimicrobial, anti-inflammatory, and anticancer properties.[12]

**Coumarin-Thiadiazole Hybrids:** Hybrid molecules incorporating both coumarin and thiadiazole rings have been investigated for various biological activities. For instance, some coumarin-thiadiazole hybrids have shown potential as cholinesterase inhibitors, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's.[1][2][3] Others have demonstrated antimicrobial and antioxidant properties.[12][13] The synergistic effect of the two pharmacophores can lead to enhanced biological activity.



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Potential biological activities of coumarin-thiadiazole hybrids.

## Conclusion

The compound 7-(diethylamino)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one, as a representative of the **C<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub>S** chemical formula, presents a rich area for further investigation. Its synthesis and characterization can be achieved through established protocols, and its hybrid nature suggests a promising profile for various biological applications. This guide provides a foundational framework for researchers to build upon in their exploration of this and related molecules. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.

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